molecular formula C22H20N2OS B2710817 N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide CAS No. 685107-66-8

N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide

Cat. No.: B2710817
CAS No.: 685107-66-8
M. Wt: 360.48
InChI Key: GCWOSLNUNAZKEY-UHFFFAOYSA-N
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Description

N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide is a chemical compound with the molecular formula C22H20N2OS. It is known for its unique structure, which includes an indolinecarboxamide core and a phenylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide typically involves the reaction of 4-[(phenylsulfanyl)methyl]aniline with indoline-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The indolinecarboxamide core may also play a role in binding to specific proteins, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(phenylsulfanyl)methyl]phenyl}-2,3-dihydro-1H-indole-1-carboxamide
  • N-{4-[(phenylsulfanyl)methyl]phenyl}-1H-indole-1-carboxamide

Uniqueness

N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide stands out due to its specific combination of the phenylsulfanyl group and the indolinecarboxamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[4-(phenylsulfanylmethyl)phenyl]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c25-22(24-15-14-18-6-4-5-9-21(18)24)23-19-12-10-17(11-13-19)16-26-20-7-2-1-3-8-20/h1-13H,14-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWOSLNUNAZKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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